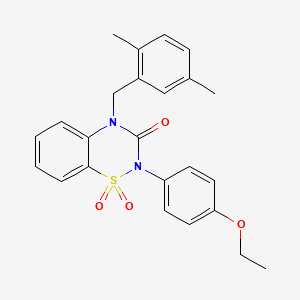
4-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Molecular Structure
The molecular formula of the compound is C19H22N2O3S with a molecular weight of approximately 358.45 g/mol. The structure can be visualized as follows:
- Core Structure : The compound features a benzothiadiazinone core, which is known for its diverse biological activities.
- Substituents : The presence of a 2,5-dimethylbenzyl group and a 4-ethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that benzothiadiazinone derivatives exhibit significant antimicrobial activity. A study demonstrated that certain derivatives possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antiviral Activity
Benzothiadiazinones have shown promise as antiviral agents. In vitro studies have reported that modifications in the substituents can enhance their efficacy against viral pathogens. For instance, compounds similar to the one have been evaluated for their ability to inhibit HIV replication by targeting reverse transcriptase.
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of this class of compounds suggest that they may inhibit pro-inflammatory cytokine production. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
The mechanism by which these compounds exert their biological effects often involves modulation of enzyme activity or interaction with specific receptors. For example:
- Enzyme Inhibition : Some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby reducing inflammation.
- Receptor Binding : Interaction with GABA receptors has been noted, suggesting potential applications in neuropharmacology.
Table 1: Summary of Biological Activities
Case Study: Anti-HIV Activity
A notable study explored the anti-HIV activity of modified benzothiadiazinones. The research indicated that specific modifications at the C-5 position significantly enhanced antiviral potency against resistant strains of HIV. For example, compound variants demonstrated IC50 values in the low nanomolar range, indicating strong efficacy.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest favorable bioavailability and metabolic stability, making them suitable candidates for further development.
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-30-21-13-11-20(12-14-21)26-24(27)25(16-19-15-17(2)9-10-18(19)3)22-7-5-6-8-23(22)31(26,28)29/h5-15H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFIBRFZQCEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














